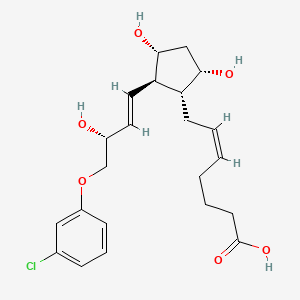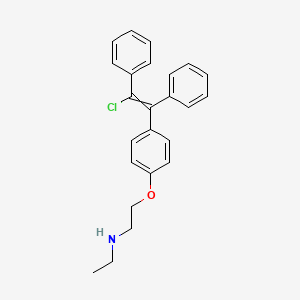
4-Methyl-ethinylestradiol
Descripción general
Descripción
4-Methyl-ethinylestradiol is a chemical compound with the molecular formula C21H26O2 . Its molecular weight is 310.43 .
Synthesis Analysis
A high-purity ethinylestradiol synthesis method has been reported, which involves reacting potassium hydroxide powder with acetylene gas to obtain acetylene potassium, and then reacting estrone with the acetylene potassium to obtain ethinylestradiol . Another study discusses the synthesis and characterization of a molecularly imprinted polymer for ethinylestradiol .
Aplicaciones Científicas De Investigación
Metabolic Effects in Combined Oral Contraceptives : Ethinylestradiol, in combination with other compounds, has been studied for its metabolic effects when used as a component of oral contraceptives. It affects serum sex-hormone binding globulin (SHBG) and other plasma proteins in women (Cullberg et al., 1982).
Genotoxic Potential in Mammalian Cells : There is evidence of the genotoxic potential of ethinylestradiol in human lymphocytes, which has implications for its use in contraceptive formulations. The study found that ethinylestradiol was genotoxic at certain concentrations in the presence of metabolic activation (Siddique et al., 2005).
Pharmacokinetic Drug Interactions : Ethinylestradiol is extensively metabolised and is involved in numerous pharmacokinetic drug interactions, both as a victim and perpetrator. Its interaction with various drug-metabolising enzymes, including Cytochrome P450, has significant implications for its use in oral contraceptives (Zhang et al., 2007).
Treatment of Prostate Cancer : Ethinylestradiol has been used as a palliative treatment for advanced prostate cancer, showing efficacy in improving prostate-specific antigen levels in castration-resistant prostate cancer patients (Izumi et al., 2010).
Effects on Gallbladder Bile in Postmenopausal Women : Ethinylestradiol treatment in postmenopausal women has been shown to affect bile composition, potentially explaining the higher incidence of gallstones in women treated with estrogens (Heuman et al., 1980).
Impact on Fish Reproduction and Endocrine System : In aquatic toxicology, ethinylestradiol has been shown to interfere with the endocrine system of fish, affecting reproduction and resulting in population-level effects (Collí-Dulá et al., 2014).
Mecanismo De Acción
Target of Action
4-Methyl-ethinylestradiol is a synthetic derivative of the natural hormone estradiol . Its primary target is the estrogen receptor, which is found in various tissues throughout the body, including the breast, uterus, ovaries, and certain areas of the brain .
Mode of Action
This compound, like ethinylestradiol, binds to and activates the estrogen receptor . This interaction triggers a series of events leading to gene transcription and protein synthesis, resulting in the expression of estrogen-responsive genes . The compound’s ethinyl group at C17α makes it more resistant to metabolism, thereby increasing its potency compared to estradiol .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in the regulation of the menstrual cycle and reproduction . It also plays a role in bone density regulation . The compound is metabolized primarily in the liver via the cytochrome P450 enzyme system, specifically CYP3A4 . Metabolites include ethinylestradiol sulfate and others .
Pharmacokinetics
This compound, similar to ethinylestradiol, is orally bioactive . It has a bioavailability of 38–48% . The compound is primarily metabolized in the liver, and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .
Result of Action
The activation of the estrogen receptor by this compound results in a wide range of effects. In females, it can regulate the menstrual cycle, maintain pregnancy, and influence secondary sexual characteristics . In males, it can cause feminization, including breast development . It is also used in hormonal contraception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been detected in aquatic ecosystems, where it exhibits estrogenic activity and can have adverse effects on biota . Various treatment methods have been reported to reduce its levels in wastewater, thereby controlling its emissions into the environment .
Safety and Hazards
Direcciones Futuras
Future research could focus on the development of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . Additionally, the optimization of extraction procedures for compounds like ethinylestradiol could be a valuable area of study .
Análisis Bioquímico
Biochemical Properties
4-Methyl-ethinylestradiol plays a significant role in biochemical reactions by interacting with estrogen receptors (ERs) in target tissues. It binds to both ERα and ERβ, initiating a cascade of transcriptional activities that regulate gene expression. The compound also interacts with sex hormone-binding globulin (SHBG), which modulates its bioavailability and distribution in the bloodstream . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the compound, facilitating its excretion .
Cellular Effects
This compound exerts various effects on different cell types. In reproductive tissues, it promotes cell proliferation and differentiation, crucial for maintaining the menstrual cycle and pregnancy. It influences cell signaling pathways such as the MAPK/ERK pathway, enhancing cell survival and proliferation . In non-reproductive tissues, it modulates gene expression related to lipid metabolism, bone density, and cardiovascular health. The compound also affects cellular metabolism by altering glucose uptake and utilization, impacting overall energy homeostasis .
Molecular Mechanism
At the molecular level, this compound binds to estrogen receptors, forming a receptor-ligand complex that translocates to the nucleus. This complex binds to estrogen response elements (EREs) on DNA, recruiting coactivators and RNA polymerase II to initiate transcription . The compound can also inhibit or activate various enzymes, such as aromatase, which converts androgens to estrogens, thereby regulating estrogen levels in tissues . Additionally, it influences the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular function, including altered cell proliferation rates and metabolic activity .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)12-10-18-17-6-5-14-13(2)19(22)8-7-15(14)16(17)9-11-20(18,21)3/h1,7-8,16-18,22-23H,5-6,9-12H2,2-3H3/t16-,17-,18+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUXDWYIPYRJJU-SACAXFFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165953 | |
| Record name | 4-Methyl-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155683-61-7 | |
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 4-methyl-, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155683-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12GK7503E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)








